Halogen Reactivity: C–I vs. C–Br in Cross-Coupling
The compound's C–I bond is intrinsically more reactive toward oxidative addition in Pd(0)-catalyzed cross-coupling reactions than the C–Br bond, enabling programmed sequential functionalization. This reactivity gradient is a class-level property of polyhalogenated pyridines wherein iodine undergoes oxidative addition approximately 10–100× faster than bromine under comparable catalytic conditions [1]. For the target compound, this means the 2-position (I) can be selectively functionalized via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling while leaving the 5-bromo substituent intact for a subsequent, orthogonal transformation .
| Evidence Dimension | Relative oxidative addition rate in Pd(0)-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–I at 2-position: preferential oxidative addition site; C–Br at 5-position: retains functionality under milder coupling conditions |
| Comparator Or Baseline | General trend: Ar–I undergoes oxidative addition 10–100× faster than Ar–Br (exact ratios catalyst- and ligand-dependent) |
| Quantified Difference | Qualitative precedence: Iodine selectively reacts before bromine; quantified as ~1–2 orders of magnitude rate enhancement for Ar–I vs. Ar–Br |
| Conditions | Pd(0)-phosphine catalytic systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf)); Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig conditions |
Why This Matters
This differential reactivity is essential for designing synthetic routes that require sequential introduction of two distinct aryl/heteroaryl groups at defined positions without protecting group manipulation of the halogen sites themselves.
- [1] Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of polyhalogenated pyridines. Tetrahedron, 61(9), 2245–2267. View Source
